molecular formula C9H12N2 B12877392 1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12877392
M. Wt: 148.20 g/mol
InChI Key: LXGAMANHDSWKPI-UHFFFAOYSA-N
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Description

Structural Data Table

Property Value/Descriptor
Molecular formula C₉H₁₂N₂
Molecular weight 148.21 g/mol
SMILES CC1CNC2=C1C(=CN=C2)C
Hybridization sp³ (C2, C3); sp² (N1, C4–C11)
Ring system Bicyclic: pyrrolo[3,2-c]pyridine

The SMILES string CC1CNC2=C1C(=CN=C2)C explicitly defines the connectivity:

  • CC1 : Methyl group attached to N1.
  • CNC2 : Partially saturated pyrrole ring (C2–N1–C5).
  • C(=CN=C2)C : Pyridine ring with a methyl group at C6.

Alternative Naming Conventions in Heterocyclic Chemistry

In non-IUPAC contexts, this compound may be described using:

  • Hantzsch-Widman Terminology : The saturated pyrrole segment is termed 2,3-dihydropyrrole , fused to a pyridine ring. The full name becomes 1,6-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine.
  • Azaindole Analogues : Pyrrolopyridines are structurally analogous to indole, with a nitrogen atom replacing a carbon in the six-membered ring. Specifically, pyrrolo[3,2-c]pyridine represents a 7-azaindole derivative.
  • Substitutive Naming : Older literature may use terms like 1,6-dimethyl-2,3-dihydro-7-azaindole, emphasizing the indole-like framework.

Nomenclature Comparison Table

Convention Example Name Key Features Highlighted
IUPAC Systematic This compound Fusion points, saturation, substituents
Hantzsch-Widman 1,6-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine Ring saturation
Azaindole Analog 1,6-dimethyl-2,3-dihydro-7-azaindole Relationship to indole scaffolds

Isomeric Relationships and Stereochemical Considerations

Positional Isomerism

The methyl groups’ positions define key isomers:

  • 1,5-Dimethyl : Methyl groups on N1 and pyridine’s C5.
  • 1,7-Dimethyl : Methyl groups on N1 and pyridine’s C7.
    These isomers differ in electronic distribution and steric profiles due to substituent proximity to the pyrrole nitrogen.

Stereoisomerism

The 2,3-dihydro segment introduces limited stereochemical complexity:

  • Bridgehead Chirality : If the dihydro pyrrole ring adopts a non-planar conformation, C2 and C3 could become chiral centers. However, rapid ring puckering typically prevents resolvable enantiomerism.
  • Conformational Isomerism : The saturated pyrrole ring may adopt half-chair or envelope conformations, influencing hydrogen-bonding potential (e.g., N–H⋯O interactions as seen in related dihydropyrrolopyridines).

Isomerism Data Table

Isomer Type Structural Feature Implications
Positional Methyl groups at 1,6 vs. 1,5 Altered electronic effects
Conformational Half-chair vs. envelope dihydro ring Solvent-dependent stability
Tautomeric Proton shifts between N1 and C4 Rare due to aromatic stabilization

In crystalline states, related dihydropyrrolopyridines exhibit intermolecular hydrogen bonding (e.g., N–H⋯O and O–H⋯N interactions), which stabilize specific conformers. For this compound, steric hindrance between the 1- and 6-methyl groups may favor conformations where these substituents occupy equatorial positions relative to the dihydro ring.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1,6-dimethyl-2,3-dihydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H12N2/c1-7-5-9-8(6-10-7)3-4-11(9)2/h5-6H,3-4H2,1-2H3

InChI Key

LXGAMANHDSWKPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2C)C=N1

Origin of Product

United States

Preparation Methods

Starting from Substituted Pyridine Precursors

A common approach begins with commercially available substituted pyridines, such as 2-bromo-5-methylpyridine, which undergoes oxidation and nitration to introduce functional groups necessary for ring closure and further transformations.

  • Oxidation and Nitration: 2-bromo-5-methylpyridine is oxidized to the N-oxide and then nitrated to form 2-bromo-5-methyl-4-nitropyridine-1-oxide. This step is crucial for activating the pyridine ring toward subsequent reactions.

  • Formation of Key Intermediates: Reaction with N,N-dimethylformamide dimethyl acetal introduces a vinylamino group, setting the stage for cyclization.

  • Cyclization to Pyrrolo[3,2-c]pyridine: Reduction with iron powder and acetic acid converts the nitro intermediate to 6-bromo-1H-pyrrolo[3,2-c]pyridine, forming the fused ring system.

Palladium-Catalyzed Cross-Coupling Reactions

  • Suzuki Coupling: The 6-bromo substituent on the pyrrolo[3,2-c]pyridine intermediate is a handle for Suzuki cross-coupling with arylboronic acids to introduce various aryl groups at position 6. This method is adaptable for installing different substituents and optimizing biological activity.

  • Sonogashira Coupling and Amination: Alternative palladium-mediated couplings, such as Sonogashira reactions with alkynes followed by amination, have been used to functionalize the pyrrolo[3,2-c]pyridine scaffold, although these are more common for related derivatives.

Reduction and Hydrogenation Steps

  • Hydro-reduction and Cyclization: Novel methods involve converting cyano groups to pyrrolidine rings via Raney nickel catalysis under mild conditions, enabling efficient one-step cyclization and reduction to form octahydro derivatives related to the target compound.

  • Selective Reduction: The dihydro form (2,3-dihydro) is achieved by controlled hydrogenation or reduction of the fully aromatic pyrrolo[3,2-c]pyridine, often using catalytic hydrogenation under mild pressure and temperature.

Detailed Synthetic Procedure Example

Based on the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a key intermediate:

Step Reagents & Conditions Description Yield & Notes
1 2-bromo-5-methylpyridine + m-chloroperbenzoic acid Oxidation to 2-bromo-5-methylpyridine-1-oxide High yield, clean reaction
2 Fuming nitric acid + sulfuric acid Nitration to 2-bromo-5-methyl-4-nitropyridine-1-oxide Controlled nitration, moderate yield
3 N,N-dimethylformamide dimethyl acetal in DMF Formation of vinylamino intermediate Key for ring closure
4 Iron powder + acetic acid, 100 °C, 5 h Reduction and cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine White solid, purified by chromatography
5 3,4,5-trimethoxyphenylboric acid + K2CO3 + pyridine + Cu(OAc)2, microwave, 85 °C, 30 min Coupling to 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Efficient microwave-assisted reaction

This intermediate can then be further functionalized or reduced to obtain the 1,6-dimethyl-2,3-dihydro derivative.

Research Findings and Optimization

  • Microwave-assisted reactions significantly reduce reaction times and improve yields in coupling steps.

  • Use of iron powder and acetic acid provides a mild and effective reduction environment for nitro to amino conversion and ring closure.

  • Protecting group strategies (e.g., Boc protection at N-1) improve yields in subsequent functionalization steps, especially when introducing amino substituents at C-6.

  • Raney nickel catalysis enables a one-step conversion from cyano precursors to pyrrolidine-fused derivatives, offering a novel and efficient synthetic route with mild conditions and readily available reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Oxidation/Nitration + Reduction 2-bromo-5-methylpyridine m-CPBA, HNO3/H2SO4, Fe/AcOH 100 °C, 5 h Straightforward, scalable Multi-step, moderate yields
Suzuki Cross-Coupling 6-bromo-1H-pyrrolo[3,2-c]pyridine Arylboronic acids, Pd catalyst Microwave, 85-125 °C Versatile substitution Requires Pd catalyst, inert atmosphere
Raney Ni Catalyzed Cyclization Cyano-substituted precursors Raney Ni, base 16-60 °C, mild pressure One-step cyclization and reduction Specific to cyano precursors
Boc Protection Strategy Pyrrolo[3,2-c]pyridine intermediates Boc anhydride, Pd catalysis Room temp to 80 °C Improves yields in amination Additional protection/deprotection steps

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

  • Structural Differences : Pyrrolo[2,3-b]pyridines differ in the fusion position of the pyrrole and pyridine rings (positions 2,3-b vs. 3,2-c). Substituents at positions 3 and 5 in these derivatives (e.g., aryl or acyl groups) significantly enhance antitumor activity. For example, N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (compound 8a ) exhibited potent activity against cancer cell lines, as evidenced by NMR and HRMS characterization .
  • Activity Trends : The presence of electron-withdrawing groups (e.g., nitro, acyl) in pyrrolo[2,3-b]pyridines correlates with improved stability and binding to cellular targets. In contrast, the dihydro structure of the target compound may reduce metabolic degradation but requires further validation .

Chromeno[3,2-c]pyridine Derivatives

  • Ring Saturation Effects: 2,3-Dihydrochromeno[3,2-c]pyridines (DHCPs) demonstrated superior MAO-B inhibition compared to tetrahydro analogs (THCPs), highlighting the importance of partial saturation for enzyme interaction. DHCP derivatives also showed tumor growth inhibition in MCF-7 and SK-OV-3 cell lines .
  • Substituent Impact : Methyl groups at position 2 in DHCPs improved metabolic stability. The target compound’s 1,6-dimethyl substitution may similarly enhance pharmacokinetic profiles, though direct evidence is lacking .

Thieno[2,3-b]pyridine Derivatives

  • Heteroatom Influence: Replacing the pyrrole ring with thiophene (as in thieno[2,3-b]pyridines) alters electronic properties and bioavailability. These compounds exhibited IC₅₀ values of 2.1–4.8 μM against HepG-2 and MCF-7 cells, comparable to doxorubicin .
  • Synthetic Flexibility: Thieno[2,3-b]pyridines are more amenable to condensation with other heterocycles (e.g., pyrimidine, imidazole) than pyrrolopyridines, suggesting broader medicinal chemistry applications .

Key Data Tables

Table 1: Structural and Activity Comparison of Pyrrolo- and Chromenopyridine Derivatives

Compound Class Core Structure Substituents Biological Activity (IC₅₀ or Inhibition %) Reference
Pyrrolo[2,3-b]pyridines Aromatic 3-Nicotinamide, 5-aryl Antitumor (MCF-7: <5 μM)
2,3-Dihydrochromeno[3,2-c]pyridines Partially saturated 2-Methyl MAO-B inhibition (80–90% at 10 μM)
Thieno[2,3-b]pyridines Thiophene-fused Condensed pyrimidine/imidazole Antitumor (HepG-2: 2.1–4.8 μM)
Target Compound Dihydropyrrolo[3,2-c]pyridine 1,6-Dimethyl Not reported N/A

Biological Activity

1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C₈H₁₀N₂
Molecular Weight: 150.18 g/mol
CAS Number: 23596-25-0

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been reported in the literature, including multi-step synthetic pathways that utilize different reagents to achieve the desired heterocyclic structure.

Antitumor Activity

Several studies have highlighted the antitumor properties of pyrrole derivatives. For instance, compounds structurally related to 1H-pyrrolo[3,2-c]pyridine have shown significant activity against various cancer cell lines. A study demonstrated that derivatives could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase .

Case Study:
In a comparative study of pyrrolo[2,3-b]pyridine derivatives, it was found that certain modifications enhanced their antitumor efficacy significantly compared to their unmodified counterparts. The structure-activity relationship indicated that specific substitutions on the pyrrole ring were crucial for enhancing biological activity.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including multi-drug resistant strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound12.5Staphylococcus aureus
Another Pyrrole Derivative6.25Escherichia coli

Neuroprotective Effects

Emerging research suggests that certain derivatives of pyrrolo[3,2-c]pyridine may possess neuroprotective effects. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Methyl Substitutions: The presence of methyl groups at specific positions enhances lipophilicity and bioavailability.
  • Functional Groups: The introduction of electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and biological interactions.

Q & A

Q. Basic Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Key 1^1H NMR signals include:
    • Methyl groups : Singlets at ~2.4–2.6 ppm for N-methyl (position 1) and ~2.1–2.3 ppm for C6-methyl.
    • Dihydro ring protons : Multiplets in the 3.0–4.0 ppm range for the 2,3-dihydro moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error. For C10_{10}H13_{13}N2_{2}, expected m/z = 161.1073 .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

How do solvent and alkyne substituents influence the regioselectivity of pyrrolo[3,2-c]pyridine synthesis?

Q. Advanced Mechanistic Analysis

  • Solvent Effects : Polar aprotic solvents (e.g., toluene, dioxane) enhance gold-catalyzed cyclization efficiency by stabilizing cationic intermediates. Non-polar solvents may favor alternative pathways .
  • Alkyne Substituents :
    • Terminal alkynes : Promote 6-exo-dig cyclization to form pyrrolo[3,2-c]pyridines.
    • Phenyl-substituted alkynes : Shift selectivity toward 7-endo-dig cyclization, yielding pyrrolo-azepines instead .
  • Contradiction Note : Traditional methods (e.g., NaN3_3-acid reactions) achieve moderate yields (~50–70%) , while gold catalysis offers higher regiocontrol but requires optimization of catalyst loading (e.g., 5 mol% AuCl3_3) .

What strategies are effective for studying structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridine derivatives?

Q. Advanced SAR Design

  • Substituent Variation :
    • Position 3/5 : Introduce electron-withdrawing groups (e.g., Cl, CN) or aryl boronic acids via Suzuki coupling (Pd(PPh3_3)4_4, K2_2CO3_3, toluene/EtOH) to modulate bioactivity .
    • Dihydro ring : Reduce the 2,3-dihydro ring to assess conformational flexibility vs. planar aromatic systems .
  • Biological Assays :
    • Kinase inhibition : Test against protein kinases (e.g., CRF-1 receptors) using competitive binding assays .
    • PET imaging : Fluorine-18 labeling at position 5 (analogous to dopamine D4 receptor ligands) for in vivo tracking .

How can researchers resolve contradictions in synthetic yields between traditional and catalytic methods?

Q. Advanced Data Analysis

  • Yield Optimization :
    • Traditional routes : Improve yields (e.g., 88% for dichloro derivatives ) by optimizing reaction time (6–12 hr) and stoichiometry (1.2–2.0 eq reagents).
    • Catalytic methods : Screen ligands (e.g., PPh3_3) and solvents (toluene vs. dioxane) to enhance gold-catalyzed cyclization efficiency .
  • Trade-offs : Catalytic methods may require higher catalyst costs but offer greener profiles (lower temps, reduced waste).

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